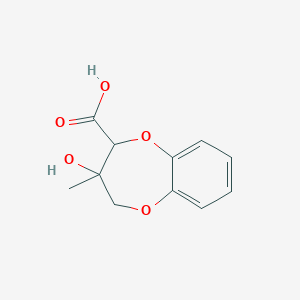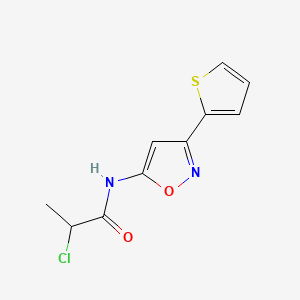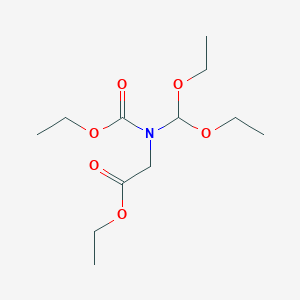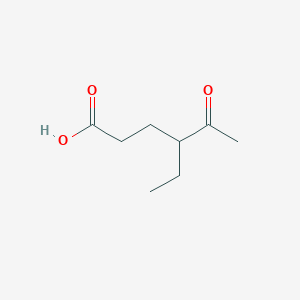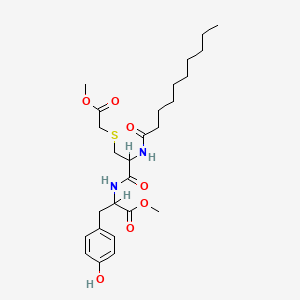![molecular formula C15H19Cl2NO6 B14680937 oxalic acid;phenyl 3-[bis(2-chloroethyl)amino]propanoate CAS No. 33924-78-6](/img/structure/B14680937.png)
oxalic acid;phenyl 3-[bis(2-chloroethyl)amino]propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Oxalic acid;phenyl 3-[bis(2-chloroethyl)amino]propanoate is a complex organic compound that combines the properties of oxalic acid and phenyl 3-[bis(2-chloroethyl)amino]propanoate
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of oxalic acid;phenyl 3-[bis(2-chloroethyl)amino]propanoate typically involves the reaction of oxalic acid with phenyl 3-[bis(2-chloroethyl)amino]propanoate under controlled conditions. The reaction is usually carried out in the presence of a catalyst and requires precise temperature and pH control to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a usable form.
Análisis De Reacciones Químicas
Types of Reactions
Oxalic acid;phenyl 3-[bis(2-chloroethyl)amino]propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can alter the functional groups within the compound, leading to different derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids, bases, and oxidizing agents. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylic acids, while reduction could produce various alcohols or amines.
Aplicaciones Científicas De Investigación
Oxalic acid;phenyl 3-[bis(2-chloroethyl)amino]propanoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties, including its use in drug development.
Industry: Utilized in the production of various chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism of action of oxalic acid;phenyl 3-[bis(2-chloroethyl)amino]propanoate involves its interaction with specific molecular targets within a system. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to oxalic acid;phenyl 3-[bis(2-chloroethyl)amino]propanoate include:
Phenyl 3-[bis(2-chloroethyl)amino]propanoate: Shares structural similarities but lacks the oxalic acid component.
Oxalic acid derivatives: Compounds that contain oxalic acid but differ in their additional functional groups.
Uniqueness
The uniqueness of this compound lies in its combined properties, which allow it to participate in a wide range of chemical reactions and applications. Its dual functional groups provide versatility in both synthetic and research contexts.
Propiedades
Número CAS |
33924-78-6 |
|---|---|
Fórmula molecular |
C15H19Cl2NO6 |
Peso molecular |
380.2 g/mol |
Nombre IUPAC |
oxalic acid;phenyl 3-[bis(2-chloroethyl)amino]propanoate |
InChI |
InChI=1S/C13H17Cl2NO2.C2H2O4/c14-7-10-16(11-8-15)9-6-13(17)18-12-4-2-1-3-5-12;3-1(4)2(5)6/h1-5H,6-11H2;(H,3,4)(H,5,6) |
Clave InChI |
LMRLQHOQFCZMDF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)OC(=O)CCN(CCCl)CCCl.C(=O)(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



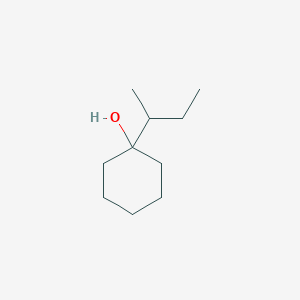
![3-[4-(2-Carboxyethylsulfanyl)-3,6-dioxocyclohexa-1,4-dien-1-yl]sulfanylpropanoic acid](/img/structure/B14680870.png)
![1-{[4-(Diethylamino)anilino]methylidene}naphthalen-2(1H)-one](/img/structure/B14680876.png)


![4-[(E)-Phenyldiazenyl]benzamide](/img/structure/B14680892.png)
